Lipophilicity Advantage: XLogP3 Shift of +0.4 Over the Des-Methyl Isoxazole Analog
The 5-methyl group on the isoxazole ring of the target compound provides a measurable lipophilicity increase versus the des-methyl congener. The target compound (CAS 919719-57-6) has a computed XLogP3 of 1.3, compared to XLogP3 = 0.9 for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide (CAS 941980-40-1) [1][2]. This ΔXLogP3 of +0.4 is a systematic consequence of replacing the isoxazole 5-H with a 5-CH₃ group.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Des-methyl analog (CAS 941980-40-1): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (44% increase in computed logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for cell-based assay performance and oral bioavailability in follow-up studies.
- [1] PubChem CID 16426004 (CAS 919719-57-6), Computed Properties: XLogP3 = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/919719-57-6 View Source
- [2] PubChem CID 18588598 (CAS 941980-40-1), Computed Properties: XLogP3 = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/941980-40-1 View Source
